N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is a synthetic organic compound featuring a complex structure with both aromatic and heterocyclic elements
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12(16-8-6-5-7-9-16)10-18-11-13(2)17-14(3)19-20-15(17)4/h5-9,12-13,18H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSCRLDADODMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CNCC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-4-nitro-2-aminopropane. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions.
Alkylation: The next step involves the alkylation of the oxazole ring with 2-phenylpropan-1-amine. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and yield. The use of scalable solvents and reagents, along with robust purification methods, would be critical to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxazole ring or the amine group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can mimic natural substrates or inhibitors. It is also a candidate for the development of new biochemical assays.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-phenylpropan-1-amine
- N-[2-(3,5-dimethyl-1,2-thiazol-4-yl)propyl]-2-phenylpropan-1-amine
- N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylethan-1-amine
Uniqueness
Compared to similar compounds, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the oxazole ring and the phenylpropan-1-amine moiety provides a distinct combination of electronic and steric effects, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
